Acide 2-cyanophénylboronique

Vue d'ensemble

Description

Il est conçu pour libérer de l'oxyde nitrique à un rythme plus lent que les autres diazénumdiolates disponibles, affichant une demi-vie pour la libération d'oxyde nitrique d'environ 20 heures . Cette libération lente permet une délivrance prolongée et constante d'oxyde nitrique aux cellules et aux tissus, ce qui la rend utile dans divers contextes expérimentaux.

Applications De Recherche Scientifique

NOC-18 has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

Biology: Employed in studies investigating the effects of prolonged nitric oxide delivery on cellular and tissue functions.

Industry: Applied in the development of nitric oxide-releasing materials and coatings for medical devices.

Mécanisme D'action

Target of Action

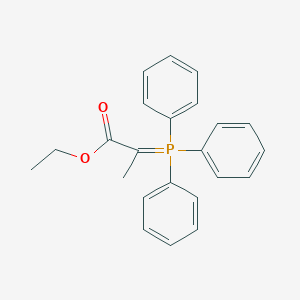

2-Cyanophenylboronic acid is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the boronic acid group in 2-Cyanophenylboronic acid transfers an organic group to a metal, typically palladium . This results in the formation of a new carbon-carbon bond, thereby enabling the coupling of two different organic groups .

Biochemical Pathways

The primary biochemical pathway affected by 2-Cyanophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .

Pharmacokinetics

These properties can influence the bioavailability of the compound. It’s important to note that 2-cyanophenylboronic acid is primarily used as a reagent in organic synthesis rather than as a therapeutic agent .

Result of Action

The primary result of the action of 2-Cyanophenylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules such as pharmaceuticals and polymers . On a molecular level, the compound facilitates the coupling of different organic groups, leading to the formation of new compounds .

Action Environment

The action of 2-Cyanophenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura coupling reaction can be affected by the presence of a base, the choice of solvent, and the temperature . Additionally, the stability of the compound can be influenced by factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

2-Cyanophenylboronic acid plays a significant role in biochemical reactions. It is employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones .

Cellular Effects

Given its role in the synthesis of substituted indenones , it may influence cell function by participating in cellular metabolic processes

Molecular Mechanism

The molecular mechanism of 2-Cyanophenylboronic acid involves its participation in a rhodium-catalyzed [3+2] annulation with alkynes . This process suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and possible enzyme inhibition or activation.

Metabolic Pathways

2-Cyanophenylboronic acid is involved in the Suzuki–Miyaura coupling reaction , suggesting that it interacts with enzymes or cofactors in this pathway.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

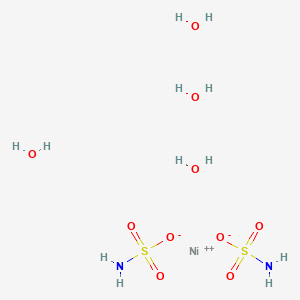

NOC-18 est synthétisé par réaction de diéthylènetriamine avec de l'oxyde nitrique dans des conditions contrôlées. La réaction implique généralement le barbotage de gaz d'oxyde nitrique dans une solution de diéthylènetriamine dans un solvant approprié, tel que le méthanol ou l'éthanol, à basses températures. Le produit est ensuite purifié par des techniques de recristallisation ou de chromatographie .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour NOC-18 ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation à l'échelle du laboratoire. Le processus implique la mise à l'échelle des conditions de réaction et l'optimisation des paramètres afin de garantir une qualité et un rendement constants du produit.

Analyse Des Réactions Chimiques

Types de réactions

NOC-18 subit diverses réactions chimiques, principalement impliquant la libération d'oxyde nitrique. Les types de réactions comprennent :

Décomposition : NOC-18 se décompose pour libérer de l'oxyde nitrique de manière contrôlée.

Oxydation : En présence d'agents oxydants, NOC-18 peut subir des réactions d'oxydation.

Réduction : NOC-18 peut être réduit dans des conditions spécifiques, bien que cela soit moins courant.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Solvants : Méthanol, éthanol, eau.

Principaux produits formés

Le principal produit formé par la décomposition de NOC-18 est l'oxyde nitrique. D'autres sous-produits peuvent inclure la diéthylènetriamine et divers oxydes d'azote, selon les conditions de réaction .

Applications de la recherche scientifique

NOC-18 a un large éventail d'applications de recherche scientifique, y compris, mais sans s'y limiter :

Chimie : Utilisé comme donneur d'oxyde nitrique dans diverses réactions et études chimiques.

Biologie : Utilisé dans des études portant sur les effets de la délivrance prolongée d'oxyde nitrique sur les fonctions cellulaires et tissulaires.

Mécanisme d'action

NOC-18 exerce ses effets en libérant de l'oxyde nitrique, qui est une molécule de signalisation essentielle dans divers processus biologiques. La libération d'oxyde nitrique de NOC-18 se produit par la décomposition du groupe diazénumdiolate. L'oxyde nitrique interagit ensuite avec des cibles moléculaires telles que la guanylate cyclase soluble, conduisant à la formation de monophosphate cyclique de guanosine (GMPc). Cette voie entraîne divers effets physiologiques, notamment la vasodilatation, l'inhibition de l'agrégation plaquettaire et la modulation de la neurotransmission .

Comparaison Avec Des Composés Similaires

NOC-18 est comparé à d'autres donneurs d'oxyde nitrique tels que NOC-5, NOC-7 et NOC-12. Ces composés libèrent également de l'oxyde nitrique, mais ils diffèrent par leurs taux de libération et leurs demi-vies. NOC-18 est unique en raison de sa demi-vie prolongée d'environ 20 heures, ce qui le rend adapté aux expériences nécessitant une délivrance soutenue d'oxyde nitrique .

Liste des composés similaires

NOC-5 : Un donneur d'oxyde nitrique avec une demi-vie plus courte.

NOC-7 : Un autre donneur d'oxyde nitrique avec des taux de libération intermédiaires.

Propriétés

IUPAC Name |

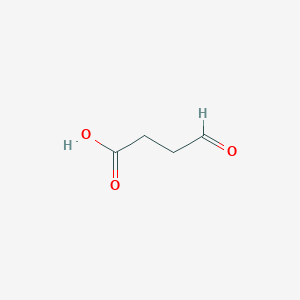

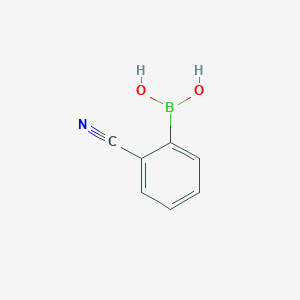

(2-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLZNDDFVCGRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370391 | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138642-62-3 | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138642-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-cyanophenylboronic acid a unique reagent in organic synthesis?

A1: 2-Cyanophenylboronic acid distinguishes itself by acting as a three-carbon building block in rhodium-catalyzed annulations with alkynes and strained alkenes [, ]. This versatility allows for the construction of valuable cyclic structures like indenones and indanones. Notably, reactions with alkynoates even yield benzotropone, demonstrating its potential in forming complex ring systems [].

Q2: Could you elaborate on the mechanism by which 2-cyanophenylboronic acid participates in these reactions?

A2: Research suggests that the reaction proceeds through the formation of an organorhodium(I) intermediate from 2-cyanophenylboronic acid under rhodium catalysis []. This intermediate then undergoes intramolecular nucleophilic addition to the cyano group, ultimately leading to the formation of the cyclic product. This crucial step highlights the dual role of the cyano group, acting as both a directing group for the metal catalyst and a reactive site for cyclization [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)